molecular formula C8H5ClN2O2 B1404502 Methyl 5-chloro-2-cyanonicotinate CAS No. 1356110-33-2

Methyl 5-chloro-2-cyanonicotinate

Cat. No. B1404502
M. Wt: 196.59 g/mol
InChI Key: RIGMVFIYNYQKRH-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-cyanonicotinate” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-cyanonicotinate” consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Intermediates

Methyl 5-chloro-2-cyanonicotinate plays a role in various chemical synthesis processes. For instance, it was involved in a study focused on the synthesis of indole alkaloids, where Methyl 5-formylnicotinate, a compound closely related to Methyl 5-chloro-2-cyanonicotinate, was used as a starting material in the synthesis process (Wenkert et al., 1970). Additionally, a study described the synthesis and evaluation of azetidine-2-one derivatives of 1H-benzimidazole, which involves a compound structurally similar to Methyl 5-chloro-2-cyanonicotinate (Noolvi et al., 2014).

Pharmaceutical Intermediates

The compound is used in the pharmaceutical industry as well. A research paper detailed the development of an efficient route for the manufacture of Ethyl 6-Chloro-5-cyano-2-methylnicotinate, a key intermediate structurally related to Methyl 5-chloro-2-cyanonicotinate, for the preparation of P2Y12 antagonists (Bell et al., 2012).

Genetic Research

In genetic research, studies have explored the metabolic pathways and genetic implications of compounds similar to Methyl 5-chloro-2-cyanonicotinate. For example, one study focused on the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA, which is a crucial process in epigenetic regulation (Tahiliani et al., 2009).

Environmental Impact

The environmental impact of similar compounds has also been a subject of research. A study on the degradation of methyl parathion, a pesticide, investigated using hydrodynamic cavitation reactors, which may have implications for handling environmental pollutants related to Methyl 5-chloro-2-cyanonicotinate (Patil & Gogate, 2012).

properties

IUPAC Name

methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMVFIYNYQKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745294
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-cyanonicotinate

CAS RN

1356110-33-2
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356110-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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